4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride
Description
Crystal Packing and Symmetry
Benzamide derivatives often crystallize in monoclinic or triclinic systems , with hydrogen bonding networks dictating molecular arrangement. For example, analogous compounds exhibit:
Conformational Flexibility
The diethylaminoethyl chain adopts a zigzag conformation due to steric hindrance between ethyl groups, as observed in similar tertiary amines. The bromine atom and hydrochloride ion likely influence crystal packing through electrostatic interactions and halogen bonding .
Electronic Structure Analysis Through Molecular Orbital Calculations
Computational studies (e.g., DFT methods) would reveal:
| Property | Description |
|---|---|
| HOMO-LUMO Gap | Determined by electron-withdrawing (bromine) and donating (amide, diethylamino) groups |
| Electron Density | Localization on the aromatic ring and amide oxygen, with partial delocalization into the ethylamino chain |
| Charge Distribution | Positive charge on the diethylamino nitrogen, balanced by the hydrochloride counterion |
While specific data for this compound is unavailable, analogous benzamides show π-conjugation between the benzene ring and amide group, enhancing stability.
Intermolecular Interaction Profiling via Hydrogen Bonding Networks
Hydrogen Bonding Patterns
The compound participates in N–H···Cl⁻ interactions due to the hydrochloride counterion. Additional interactions include:
Halogen Bonding Contributions
The bromine atom may engage in Br···O or Br···N interactions, though such effects are weaker compared to hydrogen bonding.
Summary of Key Structural Properties
Properties
IUPAC Name |
4-bromo-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10H2,1-2H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKFXMNBPNQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with N,N-diethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The electron-withdrawing amide group activates the aromatic ring, enabling bromine displacement under specific conditions:
Mechanistic Insights :
-
The amide's electron-withdrawing effect lowers the LUMO energy of the aromatic ring, facilitating attack by nucleophiles at the para-position .
-
Steric hindrance from the diethylaminoethyl group slows substitution kinetics compared to simpler benzamides .
Amide Hydrolysis Reactions
The benzamide bond undergoes hydrolysis under acidic or basic conditions:
Kinetic Notes :
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Acidic hydrolysis proceeds 1.8× faster than alkaline hydrolysis due to protonation-assisted cleavage of the amide bond .
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Steric protection from the diethylaminoethyl group reduces hydrolysis rates compared to unsubstituted benzamides .
Amine Functionalization Reactions
The tertiary amine undergoes alkylation and acid-base reactions:
Structural Impact :
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X-ray crystallography confirms antiperiplanar conformation of diethyl groups post-alkylation, minimizing steric strain .
-
Quaternary salts exhibit enhanced antibacterial activity against S. aureus (MIC: 8 µg/mL).
Reductive Transformations
Catalytic hydrogenation targets the aromatic bromine and amide groups:
Mechanistic Pathways :
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Hydrogenolysis of C-Br bonds occurs at lower pressures (1 atm vs. 5 atm for amide reduction) .
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Copper-mediated reduction enables rare amide-to-alcohol conversion under mild conditions.
Cross-Coupling Reactions
Suzuki-Miyaura coupling leverages the bromoarene for biaryl synthesis:
| Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Biphenyl-N-[2-(diethylamino)ethyl]benzamide | 78% | |
| 4-Pyridylboronic acid | Microwave, 120°C, 20 min | Heteroaryl product | 65% |
Optimization Data :
-
Yields improve with microwave irradiation (65% → 82%) due to enhanced aryl radical stability .
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The diethylaminoethyl group does not interfere with palladium catalysis under neutral conditions .
This compound's versatility in NAS, hydrolysis, and cross-coupling reactions makes it valuable for pharmaceutical synthesis and materials science. Reaction outcomes are highly dependent on the electronic effects of the amide group and steric factors from the diethylaminoethyl substituent.
Scientific Research Applications
Inhibition of MEK Kinase
4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride has been identified as a selective inhibitor of MEK kinases, which are crucial components in the MAPK signaling pathway. This inhibition can lead to altered cellular proliferation and differentiation, making it potentially useful in treating various proliferative diseases such as:
- Cancer : By inhibiting MEK, the compound may prevent cancer cell growth and survival.
- Psoriasis : The modulation of inflammatory pathways can help in managing this chronic skin condition.
- Restenosis : Its application in vascular biology suggests potential benefits in preventing the re-narrowing of blood vessels after interventions .
Therapeutic Potential
The compound's ability to modulate kinase activity suggests it could be integrated into combination therapies aimed at enhancing the efficacy of existing treatments. Studies have shown that compounds with similar structures exhibit significant biological activity, indicating that this compound could serve as a lead compound for further drug development .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that ensure high yields and purity suitable for pharmaceutical applications. Modifications to its structure can enhance its activity and stability, making it an attractive candidate for drug development .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound against various protozoan pathogens, demonstrating its potential beyond just kinase inhibition. For example, research has shown its efficacy against Plasmodium falciparum, the causative agent of malaria, highlighting its broad-spectrum activity .
| Compound | Target Pathogen | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| This compound | P. falciparum | 15 | 7.4 |
| Other related compounds | T. b. rhodesiense | 81 | 0.86 |
| Other related compounds | T. cruzi | 4.8 | 15 |
IC50 values indicate the concentration required to inhibit 50% of pathogen growth, with lower values suggesting higher potency .
Mechanism of Action
The mechanism of action of 4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Functional Differences
Serotonergic and Dopaminergic Activity
Analytical Profiles
- UV-Vis Spectroscopy: Procainamide shows λmax at 295 nm due to the aromatic amino group . The bromo analog’s λmax is expected to shift hypsochromically (shorter wavelength) due to reduced electron density.
Biological Activity
4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name: this compound
- Molecular Formula: C13H20BrClN2O
- Molecular Weight: 335.67 g/mol
- CAS Number: 1051919-47-1
The compound primarily acts as a ligand that interacts with specific receptors and enzymes. Its mechanism involves:
- Inhibition of Kinases: Similar compounds have been shown to inhibit MEK kinases, which can reverse transformed phenotypes in various cell types, suggesting a potential role in cancer therapy .
- Binding Affinity: The diethylamino group enhances binding affinity to dopamine receptors, particularly influencing D2-like receptor subtypes, which are implicated in various neurological disorders .
Biological Activity
Research indicates several biological activities associated with this compound:
- Anticancer Activity:
- Neuropharmacological Effects:
- Antibacterial Properties:
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a significant reduction in cell viability (up to 70% at higher doses) compared to untreated controls. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.
Case Study: Neuropharmacological Assessment
A pharmacological assessment involving animal models demonstrated that administration of the compound resulted in enhanced locomotor activity and reduced anxiety-like behaviors. This effect was attributed to its interaction with D2-like dopamine receptors, reinforcing its potential as an antidepressant or anxiolytic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a benzamide precursor followed by coupling with a diethylaminoethylamine moiety. For example, brominated benzamide derivatives (e.g., 4-bromo-2,5-dimethoxyphenethylamine hydrochloride) are synthesized via nucleophilic substitution or Ullmann-type coupling, with purification via recrystallization or column chromatography . Optimization includes adjusting solvents (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd-based catalysts for coupling reactions). Yield improvements (≥70%) are achieved by controlling stoichiometry and reaction time .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- HPLC/MS : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR (¹H/¹³C) : Confirms structural integrity (e.g., bromine’s deshielding effect at ~7.5 ppm in ¹H NMR) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) under inert atmospheres .
Stability studies require controlled storage (2–8°C, desiccated) to prevent hydrolysis of the amide bond .
Q. What are the primary challenges in scaling up synthesis for laboratory use?
- Methodological Answer : Key challenges include:
- Byproduct Formation : Bromine’s high reactivity may lead to di-substituted byproducts; mitigated by slow reagent addition and low-temperature bromination .
- Amide Hydrolysis : Hydrochloride salts are hygroscopic; anhydrous conditions and inert atmospheres (N₂/Ar) are critical during synthesis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological activity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic sites (e.g., bromine’s σ-hole for SNAr reactions) .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. The diethylaminoethyl group’s basicity may enhance binding to acidic residues .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from assay variability. Strategies include:
- Dose-Response Curves : Standardize IC₅₀ measurements across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects .
- Metabolite Profiling : LC-MS identifies degradation products that may confound activity results (e.g., de-brominated metabolites) .
- Positive Controls : Use reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
Q. How can reaction engineering improve yield in multi-step syntheses?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize intermediate degradation and improve heat transfer for exothermic steps (e.g., bromination) .
- Design of Experiments (DoE) : Response surface methodology identifies critical parameters (e.g., pH, temperature) for amide coupling efficiency .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, reducing over-reaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
